molecular formula C118H193N33O32 B14763356 H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH

H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH

Cat. No.: B14763356
M. Wt: 2586.0 g/mol
InChI Key: AIGGACCUKBFXBP-CNHHWXKQSA-N
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Description

The compound “H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH” is a peptide composed of 26 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes a variety of amino acids such as glycine, phenylalanine, serine, leucine, lysine, alanine, asparagine, and glutamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Involving the formation of disulfide bonds between cysteine residues.

    Reduction: Breaking disulfide bonds to yield free thiol groups.

    Substitution: Replacing specific amino acids within the peptide sequence.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification using reagents like N-ethyl-N’-dimethylaminopropyl carbodiimide (EDC).

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of intramolecular disulfide bonds, while reduction can yield linear peptides with free thiol groups.

Scientific Research Applications

Peptides like “H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in the study of peptide synthesis and modification.

    Biology: Serve as models for protein structure and function studies, and in the investigation of enzyme-substrate interactions.

    Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases. Peptides can also act as vaccines or drug delivery systems.

    Industry: Utilized in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, block receptor binding, or facilitate protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-Phe-Gly-Ser-Phe-Leu-Gly-Lys-Ala-Leu-Lys-Ala-Ala-Leu-Lys-Ile-Gly-Ala-Asn-Ala-Leu-Gly-Gly-Ala-Pro-Gln-Gln-OH: is similar to other peptides with sequences containing glycine, phenylalanine, serine, leucine, lysine, alanine, asparagine, and glutamine.

    H-Gly-Arg-Gly-Asp-Ser: Another peptide with a different sequence but similar functional properties.

Uniqueness

The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. The presence of multiple glycine and alanine residues may contribute to its flexibility and ability to interact with various molecular targets.

Properties

Molecular Formula

C118H193N33O32

Molecular Weight

2586.0 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C118H193N33O32/c1-17-65(10)97(116(180)130-57-94(159)131-66(11)99(163)147-85(53-90(125)155)110(174)136-70(15)101(165)144-79(47-61(2)3)103(167)127-55-92(157)126-56-93(158)132-71(16)117(181)151-46-30-38-87(151)115(179)142-77(39-41-88(123)153)108(172)143-78(118(182)183)40-42-89(124)154)150-109(173)76(37-26-29-45-121)141-112(176)82(50-64(8)9)145-100(164)68(13)133-98(162)67(12)134-107(171)75(36-25-28-44-120)140-111(175)81(49-63(6)7)146-102(166)69(14)135-106(170)74(35-24-27-43-119)137-95(160)58-128-104(168)80(48-62(4)5)148-113(177)84(52-73-33-22-19-23-34-73)149-114(178)86(60-152)139-96(161)59-129-105(169)83(138-91(156)54-122)51-72-31-20-18-21-32-72/h18-23,31-34,61-71,74-87,97,152H,17,24-30,35-60,119-122H2,1-16H3,(H2,123,153)(H2,124,154)(H2,125,155)(H,126,157)(H,127,167)(H,128,168)(H,129,169)(H,130,180)(H,131,159)(H,132,158)(H,133,162)(H,134,171)(H,135,170)(H,136,174)(H,137,160)(H,138,156)(H,139,161)(H,140,175)(H,141,176)(H,142,179)(H,143,172)(H,144,165)(H,145,164)(H,146,166)(H,147,163)(H,148,177)(H,149,178)(H,150,173)(H,182,183)/t65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-/m0/s1

InChI Key

AIGGACCUKBFXBP-CNHHWXKQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CN

Origin of Product

United States

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